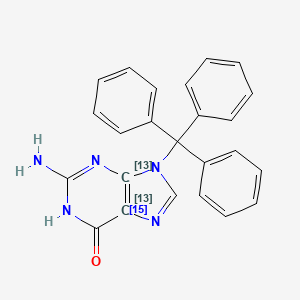
9N-Trityl Guanine-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9N-Trityl Guanine-13C2,15N: is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of guanine, a purine nucleobase, and is labeled with carbon-13 and nitrogen-15 isotopes. The molecular formula of this compound is C22C2H19N4NO, and it has a molecular weight of 396.42 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine-13C2,15N involves the introduction of trityl (triphenylmethyl) protecting groups to the guanine molecule. The isotopic labeling is achieved by incorporating carbon-13 and nitrogen-15 during the synthesis process. The reaction typically involves the use of trityl chloride and guanine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of stable isotopes. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: 9N-Trityl Guanine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted guanine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9N-Trityl Guanine-13C2,15N is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy. The stable isotopes provide distinct signals that help in the structural elucidation of complex molecules .
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme mechanisms. The isotopic labeling allows for precise tracking of the compound in biochemical assays .
Medicine: In medical research, this compound is used in drug development and pharmacokinetic studies. The stable isotopes help in understanding the metabolism and distribution of drugs in the body .
Industry: In the industrial sector, the compound is used in the production of high-purity chemicals and as a standard for quality control in analytical laboratories .
Mécanisme D'action
The mechanism of action of 9N-Trityl Guanine-13C2,15N involves its interaction with nucleic acids and enzymes. The trityl group provides steric protection, allowing the guanine moiety to participate in specific biochemical reactions. The isotopic labeling enables detailed studies of molecular interactions and pathways. The compound targets nucleic acid-binding proteins and enzymes involved in purine metabolism .
Comparaison Avec Des Composés Similaires
9N-Trityl Guanine: Similar to 9N-Trityl Guanine-13C2,15N but without isotopic labeling.
Trityl-protected nucleosides: Other nucleosides protected with trityl groups, such as trityl thymidine or trityl cytidine.
Uniqueness: The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications. The carbon-13 and nitrogen-15 isotopes offer unique NMR signals, making it a valuable tool for structural and mechanistic studies.
Propriétés
Formule moléculaire |
C24H19N5O |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-amino-9-trityl-1H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
Clé InChI |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



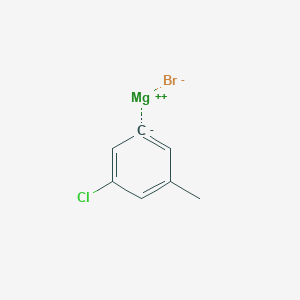
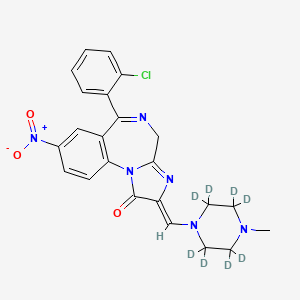
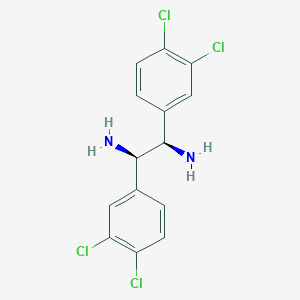

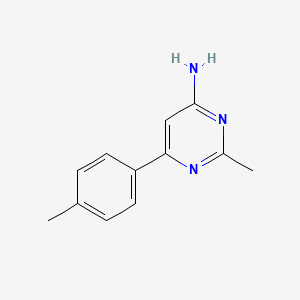
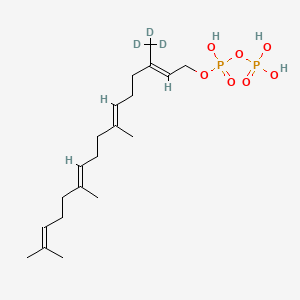
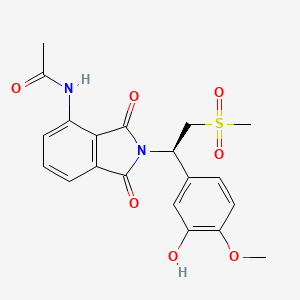
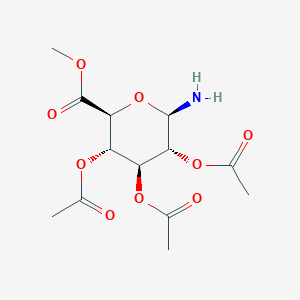
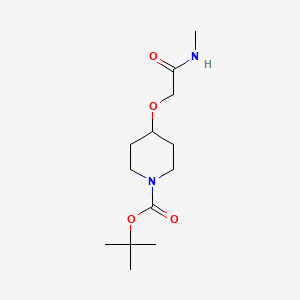
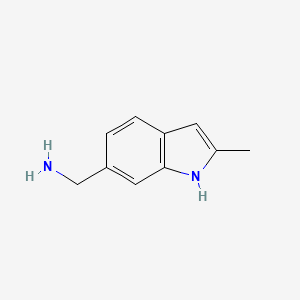
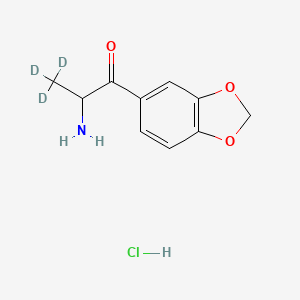
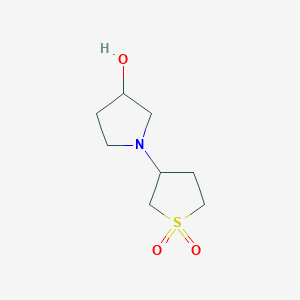
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
